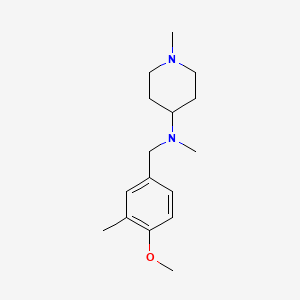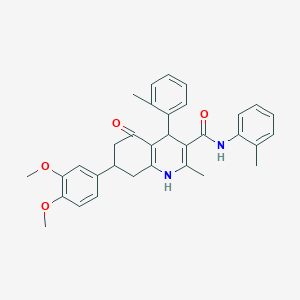![molecular formula C15H15NO3 B4764624 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B4764624.png)
3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone
Übersicht
Beschreibung
3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone, also known as Furfurylidenepropanone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique molecular structure that makes it suitable for use in a wide range of scientific research applications.
Wirkmechanismus
The mechanism of action of 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone is not well understood. However, it is believed that the compound may act by inhibiting certain enzymes or proteins involved in various biological processes. Further research is required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone are also not well understood. However, studies have shown that the compound may have cytotoxic effects on cancer cells and may also have antibacterial and antifungal properties. Further research is required to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone in lab experiments include its unique molecular structure, which makes it suitable for use in various scientific research applications. The compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its exact mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to explore the compound's potential as a starting material for the synthesis of new pharmaceutical compounds with improved efficacy and reduced toxicity. Additionally, further research is required to elucidate the exact mechanism of action and biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone has a wide range of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceutical compounds, such as antitumor agents, antifungal agents, and anti-inflammatory agents. The compound has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-(4-acetylanilino)-1-(furan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(17)12-4-6-13(7-5-12)16-9-8-14(18)15-3-2-10-19-15/h2-7,10,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOCBARLTXDNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Acetylphenyl)amino]-1-(furan-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4764545.png)

![1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4764555.png)
![dimethyl 5-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4764561.png)
![3-[4-(difluoromethoxy)phenyl]-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4764566.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764569.png)


![5-(difluoromethyl)-3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4764581.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4764591.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4764597.png)
![2-{4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4764614.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)
![N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4764645.png)